3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine, also known as CTHP, is a heterocyclic compound containing a six-membered thiophene ring. It is a colorless crystalline solid with a melting point of 155-156°C. CTHP has been found to have a variety of applications in both scientific research and industrial processes.
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of fluorine-containing heterocycles, such as furo[2,3-b]-, pyrazolo[3,4-b]-, and thieno[2,3-b]pyridines, showcases the versatility of 3-cyano-2-hydroxy-6-(2-thienyl)-pyridine derivatives. These compounds are synthesized through reactions involving cyanoacetamide or cyanothioacetamide, demonstrating their role as key intermediates in producing compounds with potential biological activities (Bakhite, Abdel-rahman, & Al-Taifi, 2014). Additionally, the synthesis of substituted 2-amino-3-cyano-7,9-dimethyl-4H-pyrano[2",3":4,5]thieno[2,3-b]pyridines through the reaction of 2H-thieno[2,3-b]pyridin-3-one with aryl-1,1-dicyanoethylenes or aromatic aldehydes/ketones further underscores the compound's utility in creating new heterocyclic frameworks (Shestopalov & Naumov, 2003).
Biological Activity Potential
The preparation of indeno[1,2-b]pyridines and indeno[1,2-b]thieno[3,2-e]pyridine derivatives from 3-cyano-5-oxo-4(2-thienyl)-indeno[1,2-b]pyridin-2-[1H]thione highlights the synthetic and functional versatility of these compounds. These derivatives have been screened for antimicrobial activities, indicating the potential biological relevance of 3-cyano-2-hydroxy-6-(2-thienyl)-pyridine-based compounds in developing new antimicrobial agents (Elossaily, 2007).
Material Science Applications
Further research into the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, evaluated as potential antitumor compounds, explores the solvatochromic behavior and fluorescence quantum yields of these compounds in various solvents. This investigation extends into their incorporation into lipid membranes and nanoliposomes, suggesting potential applications in drug delivery systems and materials science, particularly for therapeutic purposes (Carvalho et al., 2013).
properties
IUPAC Name |
2-oxo-6-thiophen-2-yl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c11-6-7-3-4-8(12-10(7)13)9-2-1-5-14-9/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXFPILITXFNSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C(=O)N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356512 |
Source
|
Record name | 3-CYANO-2-HYDROXY-6-(2-THIENYL)-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2-hydroxy-6-(2-thienyl)-pyridine | |
CAS RN |
56304-76-8 |
Source
|
Record name | 3-CYANO-2-HYDROXY-6-(2-THIENYL)-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.